4-(Chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound primarily used as a reagent in synthesizing bisubstrate inhibitors for epidermal growth factor receptor protein tyrosine kinase (EGF-R PTK) []. It acts as a linker, facilitating the connection between a peptide sequence and adenosine, mimicking the structure of ATP and potentially leading to the inhibition of EGF-R PTK activity [].
4-(Chlorosulfonyl)-2-hydroxybenzoic acid, also known by its chemical formula C₇H₅ClO₅S and CAS number 17243-13-9, is a sulfonylated derivative of salicylic acid. This compound is characterized by the presence of a chlorosulfonyl group (-SO₂Cl) at the para position relative to the hydroxyl group (-OH) on the aromatic ring. It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.
4-(Chlorosulfonyl)-2-hydroxybenzoic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, where it is offered for research and industrial applications. It falls under the classification of aromatic sulfonic acids, specifically as a chlorosulfonic acid derivative of benzoic acid. Its molecular weight is approximately 236.63 g/mol, and it has been assigned a signal word "Danger" due to its hazardous nature as a corrosive substance.
The synthesis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with chlorosulfonic acid. The general procedure can be summarized as follows:
This method allows for the introduction of the chlorosulfonyl group while maintaining the integrity of the hydroxyl group, essential for further chemical transformations.
4-(Chlorosulfonyl)-2-hydroxybenzoic acid participates in various chemical reactions due to its reactive chlorosulfonyl group. Notable reactions include:
These reactions are crucial for developing new compounds with potential therapeutic applications.
The mechanism of action for compounds derived from 4-(Chlorosulfonyl)-2-hydroxybenzoic acid often involves:
Data from studies indicate that derivatives of this compound show activity against various bacterial strains, suggesting potential applications in treating infections.
Key physical properties of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid include:
Chemical properties include:
4-(Chlorosulfonyl)-2-hydroxybenzoic acid finds applications in various scientific fields:
The compound 4-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 14665-31-7) is systematically named under IUPAC conventions as 4-chlorosulfonyl-2-hydroxybenzoic acid, reflecting the positions of its key substituents on the benzoic acid core. Its molecular formula is C₇H₅ClO₅S (molecular weight: 236.63 g/mol) [1] . The numbering prioritizes the carboxylic acid group (C1), with the chlorosulfonyl (–SO₂Cl) and hydroxyl (–OH) groups at C4 and C2, respectively. This ortho-hydroxyl group distinguishes it from positional isomers such as:
The SMILES notation C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O and InChIKey JVXZKJYMVWASCR-UHFFFAOYSA-N encode its connectivity and stereochemical uniqueness [1]. The compound is not inherently heterocyclic but belongs to the broader class of polyfunctional aromatic acids, where interplay between substituents dictates reactivity.
Table 1: IUPAC Names of Key Isomers
| Substituent Positions | Systematic Name |
|---|---|
| 4-(chlorosulfonyl)-2-hydroxy | 4-chlorosulfonyl-2-hydroxybenzoic acid |
| 5-(chlorosulfonyl)-2-hydroxy | 5-chlorosulfonyl-2-hydroxybenzoic acid |
| 4-(chlorosulfonyl) (no hydroxy) | 4-(chlorosulfonyl)benzoic acid |
The ortho-disposed hydroxyl and carboxylic acid groups enable intramolecular hydrogen bonding, forming a pseudo-six-membered ring that stabilizes the structure and moderates the acidity (pKa ~2.8–3.5) . The electron-withdrawing chlorosulfonyl group at C4 (para to carboxyl) significantly polarizes the ring, rendering the C3 and C5 positions electrophilic. This positioning creates three distinct reactivity regions:
The ortho-hydroxyl group also sterically hinders the carboxylic acid, altering its reactivity compared to non-hydroxylated analogs like 4-(chlorosulfonyl)benzoic acid (CAS 98-60-2) [3]. Computational studies suggest the C4–SO₂Cl bond is elongated (1.75 Å) due to resonance delocalization toward the carboxyl group, increasing susceptibility to nucleophilic attack.
The dual electrophilic-nucleophilic character of 4-(chlorosulfonyl)-2-hydroxybenzoic acid enables unique applications compared to simpler analogs:
Table 2: Comparative Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|
| 4-(chlorosulfonyl)-2-hydroxybenzoic acid | C₇H₅ClO₅S | –COOH, ortho-OH, para-SO₂Cl | Pharmacophore synthesis [5] |
| 4-(chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | –COOH, para-SO₂Cl | Polymer catalysts [3] |
| 5-(chlorosulfonyl)-2-hydroxybenzoic acid | C₇H₅ClO₅S | –COOH, meta-OH, meta-SO₂Cl | Limited synthetic utility |
| 2-hydroxybenzoic acid (salicylic acid) | C₇H₆O₃ | –COOH, ortho-OH | NSAID precursor |
Unlike 4-(chlorosulfonyl)benzoic acid (lacking hydroxyl), the title compound exhibits:
In medicinal chemistry, its sulfonamide derivatives show promise as NKCC1 transporter inhibitors, leveraging both hydrogen bonding (hydroxyl) and hydrophobic interactions (aryl ring) [5]. By contrast, 4-chlorobenzoic acid derivatives are typically used as synthetic intermediates for antimalarials (e.g., chloroguanide) [9].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7